molecular formula C13H18O3 B6188786 (2S)-2-(tert-butoxy)-3-phenylpropanoic acid CAS No. 2648868-17-9

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid

Cat. No. B6188786
CAS RN: 2648868-17-9
M. Wt: 222.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-(tert-butoxy)-3-phenylpropanoic acid” is a type of tertiary butyl ester. Tertiary butyl esters are widely used in synthetic organic chemistry . They are typically introduced into a variety of organic compounds using flow microreactor systems .


Synthesis Analysis

The synthesis of tertiary butyl esters, such as “this compound”, is often achieved using flow microreactor systems . This method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been found to be more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a tert-butoxycarbonyl group. This group is introduced into the compound using flow microreactor systems .


Chemical Reactions Analysis

The chemical reactions involving “this compound” typically involve the introduction of the tert-butoxycarbonyl group into various organic compounds . This process is facilitated by the use of flow microreactor systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the presence of the tert-butoxycarbonyl group. This group contributes to the unique reactivity pattern of the compound .

Mechanism of Action

The mechanism of action for the reactions involving “(2S)-2-(tert-butoxy)-3-phenylpropanoic acid” is largely based on the unique reactivity pattern elicited by the crowded tert-butyl group . This group is used in chemical transformations due to its relevance in nature and its implication in biosynthetic and biodegradation pathways .

Safety and Hazards

As with all chemicals, safety precautions must be taken when handling “(2S)-2-(tert-butoxy)-3-phenylpropanoic acid”. Some of the hazard statements associated with this compound include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the research and application of “(2S)-2-(tert-butoxy)-3-phenylpropanoic acid” could involve further exploration of its unique reactivity pattern and potential applications in biocatalytic processes . Additionally, the development of more efficient and sustainable synthesis methods, such as the use of flow microreactor systems, could also be a focus .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and subsequent deprotection and functional group manipulation.", "Starting Materials": [ "Phenylacetic acid", "tert-Butyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "1. Protection of phenylacetic acid: Phenylacetic acid is reacted with tert-butyl alcohol in the presence of sulfuric acid to form the tert-butyl ester.", "2. Reduction of tert-butyl ester: The tert-butyl ester is reduced using sodium borohydride to form the corresponding alcohol.", "3. Protection of alcohol: The alcohol is protected using tert-butyldimethylsilyl chloride in the presence of imidazole to form the corresponding silyl ether.", "4. Formation of key intermediate: The silyl ether is reacted with bromobenzene in the presence of sodium hydride to form the key intermediate.", "5. Deprotection of silyl ether: The silyl ether is deprotected using hydrochloric acid to form the corresponding alcohol.", "6. Oxidation of alcohol: The alcohol is oxidized using sodium chlorite in the presence of sodium bicarbonate to form the corresponding carboxylic acid.", "7. Purification: The crude product is purified using a combination of ethyl acetate, methanol, and diethyl ether, followed by drying over sodium sulfate." ] }

CAS RN

2648868-17-9

Molecular Formula

C13H18O3

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.